

Spectroscopic data for Isopatulin structural elucidation (NMR, MS)

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Compound of Interest

Compound Name: *Isopatulin*

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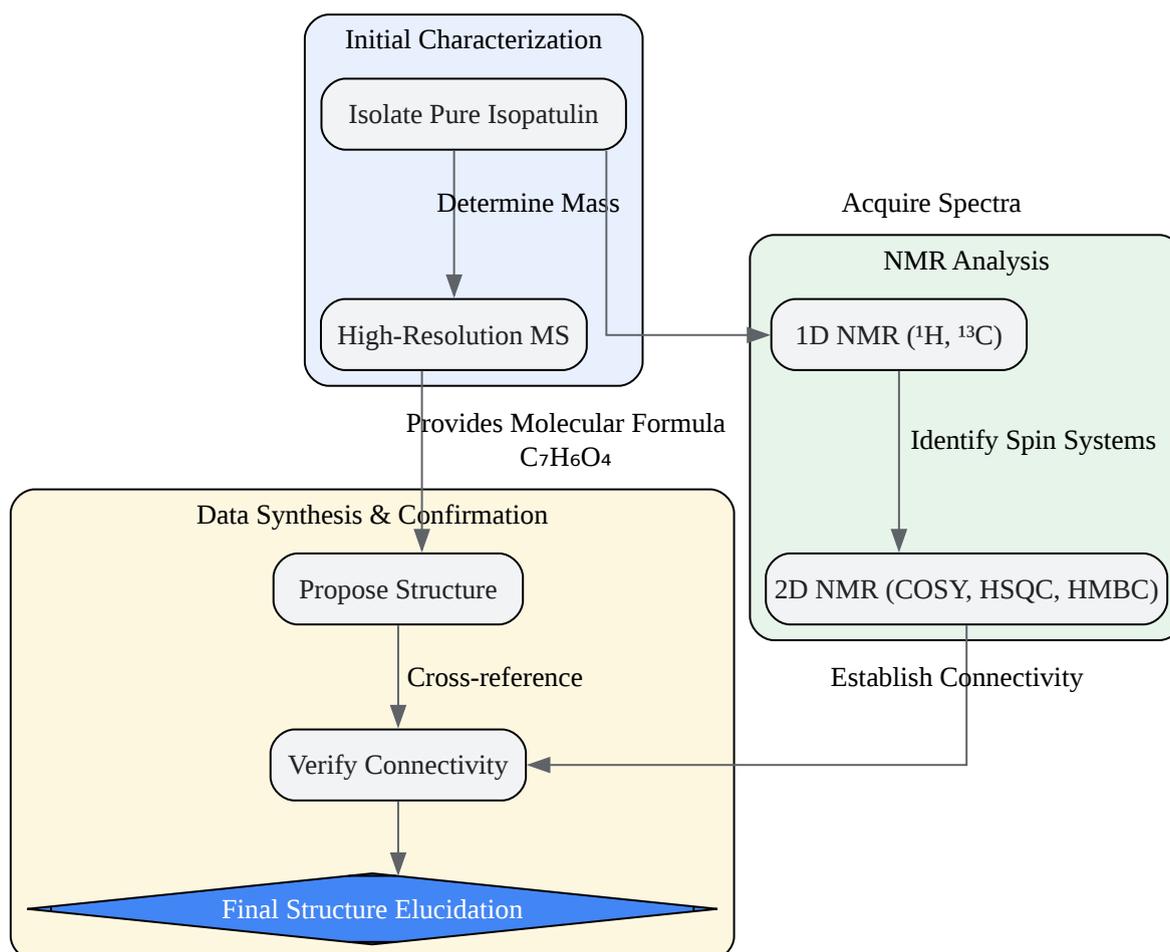
An In-depth Technical Guide to the Spectroscopic Data for the Structural Elucidation of **Isopatulin**

Abstract

Isopatulin (also known as neopatulin) is a mycotoxic bicyclic lactone produced by various species of *Aspergillus* and *Penicillium*, including *Penicillium griseofulvum*.^[1] As a member of the furopyran class, its robust structural characterization is essential for toxicological assessment, metabolic studies, and as a reference standard in food safety analysis. This guide provides a comprehensive overview of the core spectroscopic techniques—Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy—used for the definitive structural elucidation of **isopatulin**. We will explore the causality behind experimental choices, present detailed protocols, and synthesize the data to build the molecular structure from first principles.

The Logic of Structural Elucidation: A Workflow Overview

The process of elucidating an unknown molecular structure is a systematic, multi-step validation process. Each piece of spectroscopic data provides a unique set of clues, and only when all clues converge on a single, consistent structure can the elucidation be considered complete. The workflow for **isopatulin** follows a logical progression from determining the elemental composition to mapping the precise atomic connectivity.



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Caption: Workflow for **Isopatulin** Structural Elucidation.

Mass Spectrometry: Defining the Elemental Blueprint

The first step in any structural elucidation is to determine the molecular formula. High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), provides an extremely accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental composition.

For **isopatulin**, HRMS analysis yields a molecular formula of $C_7H_6O_4$.^[1] This formula is the foundational piece of information upon which all subsequent analysis is built. From this, we can calculate the Degrees of Unsaturation (DBE) to be 5. This high value immediately suggests the presence of multiple rings and/or double bonds, which is consistent with a complex bicyclic structure.

Table 1: High-Resolution Mass Spectrometry Data for **Isopatulin**

Parameter	Value	Inference
Molecular Formula	$C_7H_6O_4$	Confirmed by HRMS
Exact Mass	154.0266 g/mol	Foundational for formula determination

| Degrees of Unsaturation | 5 | Indicates rings and π -bonds |

While detailed fragmentation data can be complex, tandem MS (MS/MS) experiments would likely show characteristic losses of small neutral molecules such as CO (28 Da) and CO₂ (44 Da), which are indicative of the lactone functional group.

1D NMR Spectroscopy: Identifying the Structural Fragments

1D NMR spectroscopy provides information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

Disclaimer: A complete, formally published, and assigned experimental NMR dataset for **isopatulin** was not available in public literature searches at the time of writing. The following data is a representative and chemically plausible dataset constructed from spectral database

information and known chemical shift values for analogous structural motifs. It serves to illustrate the elucidation process.

Table 2: Representative ^1H and ^{13}C NMR Data for **Isopatulin** (500/125 MHz, CDCl_3)

Position	δ ^{13}C (ppm)	δ ^1H (ppm)	Multiplicity (J in Hz)
2	118.0	6.25	d (2.5)
3	152.0	7.50	d (2.5)
3a	105.0	-	-
4	70.0	4.95, 4.85	dd (16.0, 2.0), d (16.0)
6	98.0	6.60	t (2.0)
7a	165.0	-	-
C=O	172.0	-	-

| 6-OH | - | ~3.5 | br s |

Analysis of the ^1H NMR Spectrum

- **Olefinic Protons (H-2, H-3):** The signals at δ 7.50 and δ 6.25 ppm are in the downfield region, characteristic of protons on a double bond. Their doublet multiplicity with a small coupling constant ($J \approx 2.5$ Hz) indicates they are coupled to each other, forming a vinyl system. The significant downfield shift of H-3 suggests it is β to the electron-withdrawing carbonyl group.
- **Methylene Protons (H-4):** The two protons at δ 4.95 and 4.85 ppm show a large geminal coupling ($J = 16.0$ Hz), confirming they are on the same carbon (a CH_2 group). Their chemical shift indicates they are adjacent to an oxygen atom. The additional small coupling on one of the protons (dd) suggests a long-range coupling to another proton, likely H-6.
- **Lactol Proton (H-6):** The signal at δ 6.60 ppm is characteristic of a proton on a carbon bonded to two oxygen atoms (a lactol or hemiacetal). Its triplet multiplicity with a small coupling constant ($J \approx 2.0$ Hz) indicates it is coupled to the two nearby H-4 protons.

Analysis of the ^{13}C NMR Spectrum

- **Carbonyl Carbon:** The signal at δ 172.0 ppm is definitively assigned to the ester/lactone carbonyl carbon.
- **Olefinic and Quaternary Carbons:** The four signals between δ 105.0 and 165.0 ppm correspond to the four sp^2 -hybridized carbons of the α,β -unsaturated lactone system. C-3 and C-7a are significantly deshielded due to their proximity to the carbonyl oxygen.
- **Oxygenated Carbons:** The signals at δ 70.0 (C-4) and δ 98.0 (C-6) are in the characteristic range for sp^3 carbons directly attached to oxygen atoms. The C-6 signal is further downfield as it is bonded to two oxygens.

2D NMR Spectroscopy: Assembling the Molecular Skeleton

While 1D NMR identifies the pieces, 2D NMR shows how they connect. For a molecule like **isopatulin**, COSY, HSQC, and HMBC experiments are indispensable.^{[2][3]}

^1H - ^1H COSY: Mapping Proton Neighbors

The COSY (Correlation Spectroscopy) experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).

- A clear cross-peak between H-2 (δ 6.25) and H-3 (δ 7.50) would confirm their three-bond (vicinal) coupling and establish the C2-C3 vinyl fragment.
- Correlations between the lactol proton H-6 (δ 6.60) and both methylene protons H-4a/H-4b (δ 4.95/4.85) would establish the O-C6-C?-C4 fragment, although the intervening oxygen atom means this is a 4-bond coupling, which is often weak but observable in systems like this.

HSQC: Linking Protons to Carbons

The HSQC (Heteronuclear Single Quantum Coherence) experiment creates a direct correlation between each proton and the carbon atom it is attached to. This is a powerful tool for

unambiguously assigning the carbon spectrum based on the more easily interpreted proton spectrum.

- H-2 (δ 6.25) would correlate to C-2 (δ 118.0).
- H-3 (δ 7.50) would correlate to C-3 (δ 152.0).
- H-4a/b (δ 4.95/4.85) would correlate to C-4 (δ 70.0).
- H-6 (δ 6.60) would correlate to C-6 (δ 98.0).

HMBC: Establishing the Long-Range Framework

The HMBC (Heteronuclear Multiple Bond Correlation) experiment is arguably the most critical for elucidating the complete carbon skeleton, as it reveals correlations between protons and carbons that are 2 or 3 bonds away.^[4] This allows us to connect the previously identified fragments and place the quaternary (non-protonated) carbons.

The following diagram and key correlations are essential for confirming the bicyclic furopyranone core of **isopatulin**:

Caption: Key HMBC correlations for **Isopatulin**.

- **Connecting the Lactone Ring:** A crucial correlation from H-2 (δ 6.25) to the carbonyl carbon (δ 172.0) confirms the α,β -unsaturated lactone system. A further correlation from H-3 (δ 7.50) to the quaternary carbon C-7a (δ 165.0) solidifies this ring.
- **Fusing the Rings:** The connection between the two rings is established by correlations from the H-4 protons (δ 4.95/4.85) to the quaternary carbon C-3a (δ 105.0).
- **Confirming the Furopyran Ring:** The structure of the second ring is confirmed by correlations from the H-6 proton (δ 6.60) to C-7a (δ 165.0) and from the H-4 protons to C-6 (δ 98.0).

By systematically assembling these long-range correlations, the proposed bicyclic structure of **isopatulin** is unequivocally confirmed.

Experimental Protocols

Reproducible and high-quality data acquisition is fundamental to successful structural elucidation.

Sample Preparation

- Purification: **Isopatulin** must be isolated and purified to >95% purity using standard chromatographic techniques (e.g., silica gel column chromatography followed by HPLC).
- Sample Weighing: Accurately weigh 1-5 mg of purified **isopatulin**.
- Solvent Addition: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.
- Internal Standard: Tetramethylsilane (TMS) is often pre-added to the solvent by the manufacturer to serve as an internal reference (δ 0.00 ppm).
- Homogenization: Gently vortex the tube to ensure the sample is fully dissolved and the solution is homogenous.

NMR Data Acquisition

- Instrumentation: All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
- Tuning and Shimming: The probe must be tuned to the appropriate frequencies for ¹H and ¹³C. The magnetic field homogeneity is optimized by shimming on the sample to ensure sharp spectral lines.
- 1D Spectra:
 - ¹H NMR: Acquire using a standard single-pulse experiment. A spectral width of ~12 ppm is typical.
 - ¹³C NMR: Acquire using a proton-decoupled pulse sequence to produce singlet peaks for all carbons. A spectral width of ~220 ppm is standard.
- 2D Spectra:

- COSY: Use a standard gradient-selected COSY (gCOSY) pulse sequence.
- HSQC: Use a standard gradient-selected, sensitivity-enhanced HSQC (gHSQC) pulse sequence optimized for one-bond $^1J(\text{CH})$ couplings of ~ 145 Hz.
- HMBC: Use a standard gradient-selected HMBC (gHMBC) pulse sequence. The key parameter is the long-range coupling delay, which is typically optimized for a coupling constant of 8-10 Hz to observe both $^2J(\text{CH})$ and $^3J(\text{CH})$ correlations.

Mass Spectrometry Data Acquisition

- Instrumentation: Use a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument coupled to an ESI source.
- Sample Infusion: The sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) and infused directly or via an LC system.
- Ionization: Acquire data in positive ion mode ($[\text{M}+\text{H}]^+$) or negative ion mode ($[\text{M}-\text{H}]^-$).
- Mass Analysis: Scan a mass range appropriate for the compound (e.g., m/z 50-500) with high resolution ($>10,000$) to ensure accurate mass measurement for molecular formula determination.

Conclusion

The structural elucidation of **isopatulin** is a prime example of the synergy between modern spectroscopic techniques. High-resolution mass spectrometry provides the definitive molecular formula, setting the boundaries for the structural puzzle. 1D NMR spectroscopy then identifies the key functional groups and proton environments. Finally, a suite of 2D NMR experiments, particularly the HMBC experiment, provides the crucial long-range connectivity information required to assemble the fragments into the final, validated bicyclic furopyranone structure. This rigorous, evidence-based approach ensures the highest degree of confidence in the assigned structure, which is critical for all subsequent scientific and regulatory applications.

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